molecular formula C7H3BrN4 B13907863 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile

6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile

Cat. No.: B13907863
M. Wt: 223.03 g/mol
InChI Key: DVUSEKIDHOFXKE-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C7H3BrN4. It is a derivative of triazolopyridine, characterized by the presence of a bromine atom at the 6th position and a cyano group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-bromo-2-aminopyridine with a suitable nitrile source in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the formation of the triazole ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool compound in studying various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research .

Properties

Molecular Formula

C7H3BrN4

Molecular Weight

223.03 g/mol

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile

InChI

InChI=1S/C7H3BrN4/c8-5-1-2-7-10-4-11-12(7)6(5)3-9/h1-2,4H

InChI Key

DVUSEKIDHOFXKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NN2C(=C1Br)C#N

Origin of Product

United States

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